1-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol is a synthetic compound developed as part of research efforts to identify novel antagonists for the α1-adrenergic receptors. [] These receptors are involved in the regulation of vascular smooth muscle contraction, and their antagonists are clinically important as antihypertensive agents. [] The compound's development reflects the ongoing search for molecules with improved selectivity and potency for specific α1-adrenergic receptor subtypes.
While the precise mechanism of action for 1-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol is not elaborated upon in the provided articles, it is characterized as an α1-adrenergic antagonist. [] This suggests that the compound likely binds to α1-adrenergic receptors, preventing the endogenous agonists, such as norepinephrine and epinephrine, from binding and activating these receptors. This blockade of α1-adrenergic receptors located on vascular smooth muscle would inhibit vasoconstriction, potentially leading to a decrease in blood pressure.
The provided literature primarily investigates the use of 1-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol in a comparative study of α1-adrenergic antagonists. [] The study focuses on the compound's ability to displace [3H]-prazosin, a known α1-adrenergic antagonist, from binding sites in dog aorta and rat brain membrane preparations. This displacement assay provides information on the compound's affinity for α1-adrenergic receptors in these tissues.
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 13538-21-1
CAS No.:
CAS No.: 720-00-3